![molecular formula C17H34O2Si B13185650 3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclopentylhexanal structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane (CH2Cl2).
Reduction: LiAlH4, NaBH4 in solvents like THF or ether.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alcohols.
Aplicaciones Científicas De Investigación
3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal is unique due to its cyclopentylhexanal structure combined with the TBDMS protecting group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C17H34O2Si |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-cyclopentylhexanal |
InChI |
InChI=1S/C17H34O2Si/c1-7-12-17(13-14-18,15-10-8-9-11-15)19-20(5,6)16(2,3)4/h14-15H,7-13H2,1-6H3 |
Clave InChI |
CIDCSRABRCHONY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC=O)(C1CCCC1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


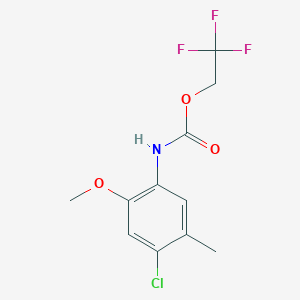
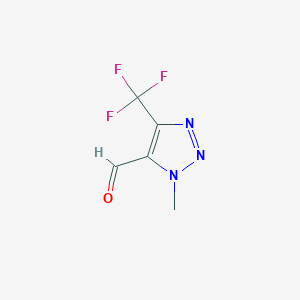
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
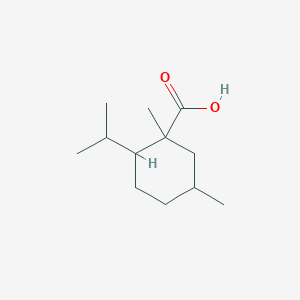
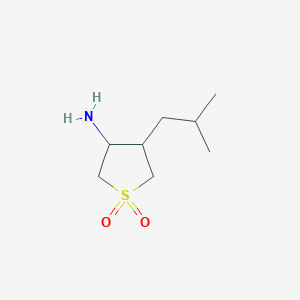

![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)

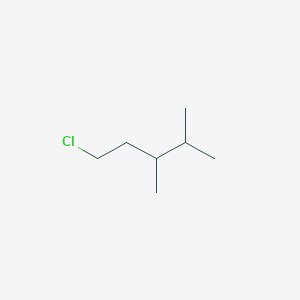

![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)
![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
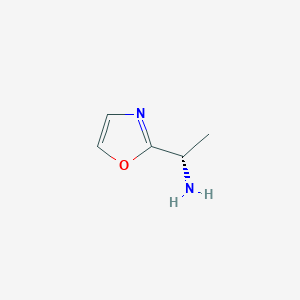
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
